2,3-Bis(trimethylsilyl)-1-propene

Descripción

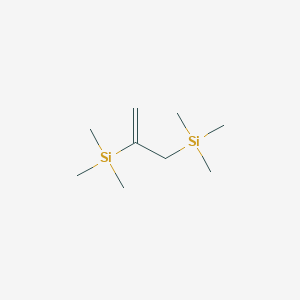

2,3-Bis(trimethylsilyl)-1-propene is an organosilicon compound characterized by two trimethylsilyl (TMS) groups attached to a propene backbone. The TMS substituents confer steric bulk and electron-donating properties, influencing the compound’s reactivity and stability. Such compounds are typically used in organic synthesis as protective groups or intermediates due to their ability to stabilize reactive sites.

Propiedades

IUPAC Name |

trimethyl(2-trimethylsilylprop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGXKSVOMSCMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336236 | |

| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17891-65-5 | |

| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The substrate, 1,1-bis(trimethylsilyl)prop-2-yne, undergoes partial hydrogenation in the presence of a palladium-based catalyst. The reaction typically proceeds under mild hydrogen pressure (1–3 atm) at room temperature to 50°C. The choice of catalyst support (e.g., BaSO₄, CaCO₃) and solvent (e.g., hexane, toluene) critically influences selectivity. Over-hydrogenation to the fully saturated alkane is minimized by using a "poisoned" catalyst, such as Lindlar catalyst (Pd/CaCO₃ with lead acetate), which preferentially adsorbs hydrogen in a syn-addition fashion.

Catalytic Systems and Yield Optimization

Recent advances highlight the use of nickel-based catalysts with phosphine ligands for improved efficiency. For instance, a nickel complex with a N-heterocyclic carbene (NHC) ligand demonstrated 98% conversion and >95% selectivity toward the (Z)-isomer under transfer hydrogenation conditions using PhSiH₃ and iPrOH. However, the stereochemical outcome (Z vs. E) varies with the catalyst’s electronic and steric properties.

Table 1: Semi-Hydrogenation Conditions and Outcomes

Challenges and Mitigation Strategies

A key challenge in this route is the steric hindrance imposed by the bulky trimethylsilyl groups, which can slow reaction kinetics. Solvent optimization (e.g., switching from benzene to THF) enhances reaction rates by improving substrate solubility. Additionally, in situ generation of the alkyne precursor via silylation of propiolic acid derivatives has been explored to streamline the synthesis.

Alternative Synthetic Pathways

While semi-hydrogenation remains the dominant method, alternative routes have been proposed in niche contexts:

Dehydrohalogenation of Silylated Haloalkanes

Treatment of 2,3-bis(trimethylsilyl)-1-chloropropane with a strong base (e.g., KOtBu) induces β-elimination to form the target alkene. This method, however, suffers from competing side reactions (e.g., Wagner-Meerwein rearrangements) and requires stringent anhydrous conditions.

Cross-Metathesis of Silylated Alkenes

Olefin metathesis using Grubbs catalysts has been attempted with 3-trimethylsilyl-1-propene and related substrates. While feasible, this approach struggles with low regiocontrol and necessitates post-reaction purification to isolate the desired isomer.

Analytical Characterization

Critical data for verifying the structure and purity of this compound include:

Industrial and Research Applications

The compound’s utility spans:

Análisis De Reacciones Químicas

Types of Reactions

2,3-Bis(trimethylsilyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can yield simpler silanes.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or ozone in the presence of a catalyst.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Silanols and siloxanes

Reduction: Simpler silanes

Substitution: Halogenated silanes

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Nucleophilic Reagent

2,3-Bis(trimethylsilyl)-1-propene serves as a nucleophilic reagent in several important reactions:

- Formation of Complex Bicyclic Scaffolds: It reacts with aryl aldehydes to form imines, which can undergo multicomponent reactions to generate complex bicyclic structures .

- Synthesis of Dithiasuccinoyl Heterocycles: The compound can react with bisthiocarbamoyl chloride to yield heterocycles that are valuable in medicinal chemistry .

- Preparation of Allyl Selenides: It can be used to synthesize allyl selenides from aryl selenium salts in the presence of catalysts, which are key intermediates in organic synthesis .

2.2 Hydrosilylation Reactions

The compound is extensively utilized in hydrosilylation processes, where it acts as a silylation agent to introduce trimethylsilyl groups into organic molecules. This reaction is crucial for modifying alcohols and amines to enhance their reactivity and stability .

2.3 Electrolyte Additive

In electrochemical applications, this compound has been explored as an electrolyte additive, improving the performance of lithium-ion batteries by enhancing ionic conductivity and stability .

Case Studies and Research Findings

3.1 Synthesis of Vinylsilane and Allylsilane Units

A study demonstrated the regioselective addition of chloromethyl- and methoxymethyldisilanes to allene and buta-1,2-diene using palladium catalysts, leading to new organosilicon compounds containing both vinylsilane and allylsilane units . This showcases the utility of this compound in synthesizing functionalized silanes.

3.2 Reactivity Studies

Research has shown that this compound exhibits significant reactivity in Lewis acid-catalyzed allylation reactions. This property makes it a valuable reagent for synthesizing complex organic molecules from simpler precursors .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2,3-Bis(trimethylsilyl)-1-propene involves the interaction of the trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The pathways involved often include:

Protecting Group Chemistry: The trimethylsilyl groups protect hydroxyl or amino groups during multi-step synthesis.

Catalysis: The compound can act as a ligand in catalytic processes, facilitating the formation of desired products.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,3-Bis(trimethylsilyl)-1-propene and analogous compounds identified in the evidence:

Key Observations:

Substituent Effects: Trimethylsilyl groups (in this compound) provide steric protection and electron donation, contrasting with diphenylphosphino groups (electron-withdrawing, metal-coordinating) in . Triethoxysilyl groups in enable hydrolysis for surface bonding, unlike non-reactive TMS groups .

Reactivity: The propene backbone in this compound may undergo electrophilic addition, whereas diphenylphosphino propane in facilitates oxidative addition in metal complexes.

Applications :

- Silylated compounds (e.g., TMS esters in ) are critical in analytical chemistry, while phosphine ligands () dominate catalysis. The tetrasulfide in is industrially significant in materials science .

Research Findings and Limitations

- highlights the utility of silylation for enhancing volatility in GC-MS, suggesting analogous applications for this compound in analytical workflows .

- and 3 emphasize substituent-driven specialization (phosphine for catalysis, triethoxysilyl for adhesion), contrasting with TMS’s role in stabilization .

- No direct safety or thermodynamic data for this compound is provided in the evidence; inferences are drawn from structural analogs.

Actividad Biológica

2,3-Bis(trimethylsilyl)-1-propene (CAS No. 17891-65-5) is a silane compound that has garnered interest in both organic synthesis and potential biological applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by its unique structure, which includes two trimethylsilyl groups attached to a propene backbone. This configuration imparts distinctive chemical reactivity and stability, making it a valuable intermediate in organic synthesis.

The proposed mechanisms through which this compound may exert biological effects include:

- Enzyme Inhibition : Similar silane compounds have been shown to interact with various enzymes, potentially inhibiting their activity.

- Radical Scavenging : The presence of silicon may enhance the compound's ability to scavenge free radicals, contributing to antioxidant activity.

- Cell Membrane Interaction : The lipophilic nature of trimethylsilyl groups may facilitate interaction with cell membranes, influencing cellular uptake and signaling pathways.

Antimicrobial Activity

Research has indicated that silane compounds can exhibit antimicrobial properties. A study investigating the effects of various silane derivatives found that those with higher lipophilicity demonstrated increased antibacterial activity against Gram-positive bacteria. Although specific data on this compound is sparse, it is reasonable to hypothesize similar effects based on structural analogs.

Cytotoxic Effects

In vitro studies on related silane compounds have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar silyl substitutions have been reported to induce apoptosis in human cancer cells. While direct studies on this compound are lacking, the potential for cytotoxicity warrants further investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve:

- Metabolic Pathways : Interaction with metabolic enzymes could alter the metabolism of other compounds.

- Signal Transduction : The compound may interfere with signaling pathways related to cell growth and apoptosis.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Bis(trimethylsilyl)-1-propene in laboratory settings?

- Methodology : The compound can be synthesized via silylation of propenyl precursors using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine or LiHMDS). For example, silylation of 1,3-dihalopropene derivatives under anhydrous conditions at low temperatures (-78°C) minimizes side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS .

- Key Considerations : Moisture-sensitive intermediates require inert atmosphere handling (e.g., Schlenk lines). Post-synthesis purification via fractional distillation under reduced pressure is recommended due to the compound’s volatility.

Q. How should researchers safely handle and store this compound?

- Safety Protocols : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. The compound’s flammability and potential reactivity with water necessitate storage in airtight containers under inert gas (argon/nitrogen) at -20°C. Compatibility tests with storage materials (e.g., glass vs. certain polymers) are advised to prevent degradation .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Characterization Workflow :

- NMR : H and C NMR can confirm regioselective silylation (e.g., trimethylsilyl proton shifts at δ 0.1–0.3 ppm).

- GC-MS : Useful for purity assessment and identifying volatile byproducts (e.g., trimethylsilanol) .

- FT-IR : Peaks near 1250 cm (Si-CH bending) and 840 cm (Si-C stretching) validate silyl group incorporation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in organometallic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the trimethylsilyl groups. For example, the bulky silyl substituents may hinder nucleophilic attack at the α-carbon, favoring β-addition pathways. Transition-state analysis can explain regioselectivity in Diels-Alder or cyclopropanation reactions .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

- Troubleshooting Framework :

- Variable Control : Test reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, Lewis acids like BF·OEt may improve yields in silyl enolate formations.

- Byproduct Analysis : Use GC-MS or Si NMR to detect hydrolysis products (e.g., siloxanes) caused by trace moisture .

Q. How does the steric bulk of trimethylsilyl groups influence the compound’s application in asymmetric synthesis?

- Steric Analysis : X-ray crystallography of analogous silylated compounds reveals that trimethylsilyl groups create a chiral environment by hindering planar conformations. This steric hindrance can enhance enantioselectivity in catalytic asymmetric hydrogenations or Michael additions .

- Experimental Design : Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) for reactions with/without silyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.